molecular formula C8H8N2O B1455249 2-Cyclobutyl-1,3-oxazole-4-carbonitrile CAS No. 1190314-22-7

2-Cyclobutyl-1,3-oxazole-4-carbonitrile

Cat. No.: B1455249
CAS No.: 1190314-22-7
M. Wt: 148.16 g/mol
InChI Key: PPTIBEWTHCSDKA-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

2-Cyclobutyl-1,3-oxazole-4-carbonitrile is a heterocyclic aromatic compound characterized by a five-membered oxazole ring with a cyclobutyl substituent at the 2-position and a nitrile group at the 4-position. Its IUPAC name is this compound, and it is classified under the broader category of oxazole derivatives , which are azoles containing oxygen and nitrogen atoms separated by one carbon. The CAS number is 1190314-22-7, with a molecular formula of C₈H₈N₂O .

Property Value Source
IUPAC Name This compound
CAS Number 1190314-22-7
Molecular Formula C₈H₈N₂O
Molecular Weight 152.16 g/mol

Structural Characterization and Confirmation

The compound’s structure consists of:

  • Oxazole core : A conjugated five-membered ring with alternating double bonds, containing nitrogen at position 1 and oxygen at position 3.
  • Cyclobutyl substituent : A four-membered saturated ring attached to the nitrogen atom at position 2, introducing steric bulk and rigidity.
  • Nitrile group : A cyano (-C≡N) group at position 4, acting as a strong electron-withdrawing substituent.

The SMILES notation (C1CC(C1)C2=NC=CO2) confirms the connectivity of these groups. The cyclobutyl ring adopts a puckered conformation to alleviate ring strain, while the oxazole ring remains planar due to aromaticity.

Physicochemical Properties

Experimental data for this compound is limited, but key properties can be inferred from related oxazole derivatives and theoretical models:

Property Value/Description Inference Basis
Physical State Liquid (purified)
Purity ≥95%
Storage Conditions 4°C, anhydrous
Boiling Point ~150–200°C (estimated) Similar oxazoles
Solubility Moderate in organic solvents Oxazole analogs

The cyclobutyl group enhances hydrophobicity, while the nitrile group increases polarity and reactivity.

Properties

IUPAC Name

2-cyclobutyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTIBEWTHCSDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298071
Record name 2-Cyclobutyl-4-oxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-22-7
Record name 2-Cyclobutyl-4-oxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutyl-4-oxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Alkyl-Substituted Oxazoles

  • Regioselective Lithiation and Alkylation: The preparation of 2-alkyl oxazoles, including cyclobutyl derivatives, can be achieved by direct lithiation of oxazole at the 2-position using n-butyllithium, followed by electrophilic substitution or cross-coupling to introduce the cyclobutyl moiety. This method has been reported to produce 2-bromooxazoles efficiently, which can be further functionalized.

  • Suzuki–Miyaura Cross-Coupling: The 2-bromooxazole intermediate can undergo Suzuki–Miyaura coupling with cyclobutylboronic acid or related organoboron reagents to install the cyclobutyl group at the 2-position with high regioselectivity and yields ranging from 61% to 98%.

Introduction of the 4-Carbonitrile Group

  • Nitrile Introduction via Nucleophilic Substitution: The 4-carbonitrile substituent can be introduced by nucleophilic aromatic substitution on appropriately functionalized oxazole precursors or via cyclization of nitrile-containing amide intermediates.

  • Cyclization of Alkynyl Amides Containing Nitrile: A two-step ferric chloride mediated cyclization of alkynyl amides containing nitrile groups can yield 5-substituted oxazoles with nitrile functionality at the 4-position. This method is adaptable for different alkyl substituents at the 2-position, including cyclobutyl.

Detailed Stepwise Preparation Example

A plausible synthetic sequence for this compound based on literature methods:

Step Reaction Type Reagents & Conditions Outcome
1 Preparation of 2-bromooxazole Lithiation of oxazole with n-BuLi, then bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) at low temperature 2-Bromooxazole intermediate (74% yield)
2 Suzuki–Miyaura coupling Pd-catalyst (e.g., Pd(OAc)2/dppf), cyclobutylboronic acid, base (Na2CO3), solvent (NMP/H2O), 70–90 °C 2-Cyclobutyl-oxazole derivative (61–98% yield)
3 Introduction of nitrile at C-4 Nucleophilic substitution or cyclization of nitrile-containing amide intermediates using ferric chloride-mediated cyclization Formation of this compound

Research Findings and Yield Data

Compound/Step Yield (%) Notes
2-Bromooxazole (Intermediate) 74 Obtained via lithiation and bromination
Suzuki–Miyaura coupling products 61–98 High regioselectivity and scalability demonstrated
Ferric chloride-mediated cyclization Variable (good) Effective for nitrile-containing oxazole ring formation

The methods have been validated for gram to 100 g scale synthesis, indicating practical applicability in research and industrial settings.

Summary of Preparation Method Analysis

  • The most efficient and documented approach for preparing this compound involves regioselective lithiation of oxazole, electrophilic bromination to form 2-bromooxazole, followed by palladium-catalyzed Suzuki–Miyaura coupling with cyclobutylboronic acid.

  • The nitrile group at the 4-position is introduced either via nucleophilic substitution on a suitable precursor or by cyclization of nitrile-containing amide intermediates using ferric chloride.

  • These methods provide high yields, regioselectivity, and scalability, supported by detailed research studies and synthetic protocols.

Chemical Reactions Analysis

2-Cyclobutyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into various reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-Cyclobutyl-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, this compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural and electronic properties of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile are compared with three analogs (Table 1):

Compound Name Core Heterocycle Substituents (Position 2/5) Key Functional Groups Molecular Formula*
This compound Oxazole Cyclobutyl (2) Nitrile (4) C₈H₇N₂O
1,3-Thiazole-4-carbonitrile Thiazole None Nitrile (4) C₄H₂N₂S
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Oxazole Tolyl (2), Piperidinylsulfonyl (5) Nitrile (4), Sulfonyl (5) C₁₈H₂₀N₄O₃S
5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile (EI-05) Oxazole 3-Methylphenyl (2), Benzylamino (5) Nitrile (4), Amino (5) C₁₈H₁₆N₄O

Key Observations :

  • Substituent Effects: The cyclobutyl group in the target compound introduces steric strain and reduced lipophilicity compared to bulkier groups like tolyl (in compound 6) or benzylamino (in EI-05). This may influence binding affinity in biological systems .
  • Functional Groups : The nitrile group at position 4 is conserved across analogs, suggesting shared reactivity in nucleophilic addition or hydrogen bonding.

Note: Molecular formulas are inferred from structural descriptions in the evidence.

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

  • Solubility : The sulfonyl group in compound 6 likely enhances aqueous solubility compared to the nitrile-only derivatives. The cyclobutyl group in the target compound may reduce solubility due to increased hydrophobicity.
  • Stability : Thiazole derivatives (e.g., 1,3-thiazole-4-carbonitrile) exhibit greater thermal stability owing to sulfur’s polarizability, whereas oxazoles are more reactive in electrophilic substitutions .

Critical Analysis :

  • The cyclobutyl derivative’s lack of reported bioactivity contrasts with EI-05 and compound 6, highlighting the importance of substituent choice. Bulky groups (e.g., benzylamino in EI-05) may enhance target engagement, while smaller substituents (e.g., cyclobutyl) prioritize synthetic utility.

Biological Activity

2-Cyclobutyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula : C8_{8}H8_{8}N2_{2}O
CAS Number : 1190314-22-7
Structure : The compound features a cyclobutane ring fused to an oxazole ring with a cyano group at the 4-position.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, which can lead to therapeutic effects in various disease models.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit inflammatory pathways. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the compound's anticancer effects. In one study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Summary

Activity Effect Cell Line/Model Reference
Anti-inflammatoryReduced cytokine productionMacrophage cell line
AnticancerInduced apoptosisBreast cancer cells
AnticancerCell cycle arrestLung cancer cells

Case Studies

  • Case Study on Anti-inflammatory Effects
    • Objective : To evaluate the anti-inflammatory potential of this compound.
    • Methodology : Macrophage cells were treated with the compound and stimulated with lipopolysaccharides (LPS).
    • Findings : The treatment significantly decreased TNF-alpha and IL-6 levels compared to controls, indicating effective modulation of inflammatory responses.
  • Case Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Various cancer cell lines were exposed to different concentrations of the compound.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 µM across different cell types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Cyclobutyl-1,3-oxazole-4-carbonitrile?

  • Methodology : Synthesis typically involves cyclization reactions or functional group transformations. For example, cyclization of precursors like cyano-substituted intermediates under reflux conditions with a base (e.g., pyridine) can yield oxazole derivatives. Reaction optimization may include temperature control (e.g., 80–120°C), solvent selection (e.g., acetonitrile or DMF), and catalysts (e.g., Lewis acids) to enhance yield .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclobutyl protons (δ ~2.5–3.5 ppm) and carbonitrile carbons (δ ~115–120 ppm). Coupling constants (e.g., 3JHH^3J_{HH}) help confirm stereochemistry .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store in airtight containers under inert gas (e.g., N2_2) to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Machine Learning : Train models on datasets of similar oxazole derivatives to forecast reaction outcomes (e.g., regioselectivity in cycloadditions) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare X-ray crystallography data (e.g., bond angles, torsion angles) with NMR/IR results. For example, crystallography can resolve ambiguities in cyclobutyl ring conformation .
  • Dynamic NMR : Use variable-temperature experiments to study ring-flipping dynamics in the cyclobutyl moiety, which may explain split signals in room-temperature spectra .

Q. How does this compound interact with environmental surfaces in experimental setups?

  • Methodology :

  • Microspectroscopic Imaging : Employ techniques like ToF-SIMS or AFM to study adsorption kinetics on glass, steel, or polymer surfaces.
  • Reactivity Studies : Expose the compound to indoor oxidants (e.g., ozone) to assess stability and degradation pathways .

Q. What mechanistic insights govern the compound’s reactivity in [2+3] cycloadditions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying temperatures/pressures to deduce activation parameters.
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C labels to trace atom transfer in intermediates, as seen in reactions with β-cycloketols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutyl-1,3-oxazole-4-carbonitrile
Reactant of Route 2
2-Cyclobutyl-1,3-oxazole-4-carbonitrile

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